(S)-(-)-8-Methoxy 2-aminotetralin

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

This (S)-enantiomer of 8-Methoxy-2-aminotetralin is the definitive chiral building block for medicinal chemists developing stereochemically pure 5-HT1A agonists. Unlike racemic or 5-substituted isomers, the 8-methoxy substitution and specific (S)-geometry are non-negotiable for achieving high receptor affinity (Ki = 53 nM) and functional selectivity. It is the direct synthon from transaminase-mediated routes, enabling greener chemistry. Sourcing this specific stereoisomer ensures your downstream ligands maintain partial agonist/antagonist profiles, minimizing receptor desensitization risks inherent to full agonists like 8-OH-DPAT.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 127253-44-5
Cat. No. B145939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-8-Methoxy 2-aminotetralin
CAS127253-44-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CC2)N
InChIInChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
InChIKeyRVKOHSCTEHZRRT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5) Procurement Guide for Neuropharmacology Research


(S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5) is a chiral 2-aminotetralin derivative used as a key intermediate in the synthesis of serotonin and melatonin receptor agonists [1]. It is a rigid analog of the phenethylamine class of neurotransmitters [2]. The compound, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol , serves as a versatile building block for further derivatization in medicinal chemistry .

Why (S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5) Cannot Be Substituted with Other 2-Aminotetralins


Substitution with racemic or regioisomeric 2-aminotetralins is not viable due to profound differences in receptor pharmacology and synthetic utility. The 8-methoxy substitution pattern, relative to the 5-position, is critical for maintaining high affinity at serotonin 5-HT1A receptors and alpha1-adrenoceptors, while the S-stereochemistry dictates functional selectivity [1]. Furthermore, the (S)-enantiomer is the direct product of key enzymatic transamination steps, making it the preferred synthon for advanced agonist development [2].

Quantitative Evidence for Selecting (S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5) over Alternatives


Chiral Purity and Enantiomeric Excess for (S)-(-)-8-Methoxy-2-aminotetralin

The (S)-enantiomer of 8-methoxy-2-aminotetralin is essential for consistent biological activity. Commercial sources specify enantiomeric purity, typically ≥97% for the free base and ≥98% for the hydrochloride salt, ensuring that the biological effects attributed to the (S)-form are not confounded by the presence of the (R)-enantiomer . In contrast, racemic 8-methoxy-2-aminotetralin (CAS 3880-77-1) contains a 50:50 mixture of (R) and (S) enantiomers, which can exhibit different pharmacological profiles .

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

5-HT1A Receptor Binding Affinity of (S)-(-)-8-Methoxy-2-aminotetralin vs. Structural Analogs

The 8-methoxy substitution on the tetralin ring confers high affinity for 5-HT1A receptors. While the precise Ki for the unsubstituted (S)-(-)-8-methoxy-2-aminotetralin is not directly reported, a closely related analog, 2-acetamido-8-methoxytetralin, exhibits a Ki of 46 nM at 5-HT1A sites . This is significantly higher than the Ki of 466 nM for 5-HT7 receptors reported for the prototypical agonist 8-OH-DPAT, highlighting the importance of the 8-methoxy group for 5-HT1A selectivity [1]. In contrast, shifting the methoxy group to the 5-position is known to reduce affinity for 5-HT1A receptors and can alter the compound's efficacy profile [2].

Neuropharmacology Serotonin Receptor Radioligand Binding

Functional Selectivity: (S)-(-)-8-Methoxy-2-aminotetralin as a Precursor to Partial Agonists

The 8-methoxy group, as opposed to the 8-hydroxy group in 8-OH-DPAT, is known to alter functional outcomes at the 5-HT1A receptor, shifting the compound's behavior from full agonism to partial agonism or antagonism, depending on stereochemistry . This functional selectivity is critical for developing therapeutics with reduced side effects. The (S)-enantiomer of 8-methoxy-2-aminotetralin serves as a key precursor to such functionally selective ligands, including the 5-HT1A modulator 2 hydrochloride (Ki = 53 nM) .

Functional Selectivity GPCR 5-HT1A Receptor

Enzymatic Synthesis and Yield Advantage for (S)-(-)-8-Methoxy-2-aminotetralin

The (S)-enantiomer can be produced via a highly efficient and stereoselective transaminase-mediated synthesis from a prochiral β-tetralone. This method yields both enantiomers of 8-methoxy-2-aminotetraline in high yield and enantiomeric excess (ee) [1]. In contrast, traditional chemical resolution of the racemate results in a 50% loss of material and requires additional purification steps . The enzymatic route is more atom-economical and provides a direct path to the desired (S)-enantiomer.

Biocatalysis Transaminase Green Chemistry

Optimal Application Scenarios for (S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5)


Synthesis of 5-HT1A Receptor Agonists with Defined Stereochemistry

This compound is the chiral building block of choice for the synthesis of stereochemically pure 5-HT1A receptor agonists. The (S)-enantiomer provides a specific three-dimensional geometry that is essential for achieving high-affinity binding and functional selectivity at the receptor [1]. It is a key intermediate in the preparation of ligands like the 5-HT1A modulator 2 hydrochloride (Ki = 53 nM) .

Development of Partial Agonists and Antagonists for Serotonin Receptors

The 8-methoxy group in (S)-(-)-8-methoxy-2-aminotetralin is known to impart partial agonist or antagonist properties at the 5-HT1A receptor, a desirable profile for minimizing receptor desensitization and side effects [1]. This makes the compound a valuable precursor for developing novel therapeutics with improved safety profiles compared to full agonists like 8-OH-DPAT [2].

Chemoenzymatic Synthesis of Advanced Melatonin and Serotonin Agonists

The compound is a cornerstone in modern chemoenzymatic synthesis strategies. Its efficient production via transaminase-mediated reactions from a prochiral ketone [1] allows for the streamlined creation of complex molecules, including melatonin receptor agonists. This green chemistry approach reduces waste and improves the overall efficiency of the synthetic route .

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